
Verdiperstat
Descripción general
Descripción
Verdiperstat, también conocido como AZD3241 y BHV-3241, es un inhibidor potente, selectivo e irreversible de la mieloperoxidasa (MPO). Esta enzima participa en la generación de especies reactivas de oxígeno por microglía activada y otras células inmunitarias. This compound se ha estudiado por sus posibles efectos terapéuticos en enfermedades neurodegenerativas, particularmente la atrofia multisistémica (MSA) y la esclerosis lateral amiotrófica (ELA) .
Aplicaciones Científicas De Investigación
Verdiperstat is a selective, brain-penetrant, and irreversible myeloperoxidase (MPO) enzyme inhibitor that has been investigated for various neurodegenerative diseases . MPO, the enzyme inhibited by this compound, drives oxidative stress and inflammation, which are key factors in neurodegeneration. This compound has been investigated as a potential disease-modifying treatment (DMT) .
Multiple System Atrophy (MSA)
This compound has been studied extensively for its potential to treat multiple system atrophy (MSA), a rare, rapidly progressing neurodegenerative disease .
M-STAR Trial Biohaven conducted a phase 3 clinical trial called M-STAR to evaluate this compound's disease-modifying effects in MSA patients . The study was a randomized, double-blind, placebo-controlled, parallel-group study . Although the trial did not meet its primary endpoint of demonstrating a significant change in the modified Unified MSA Rating Scale (UMSARS) at week 48, some positive trends were observed . Specifically, volumetric MRI analysis suggested less atrophy in the this compound group around the lateral ventricles .
Irfan Qureshi, MD, noted that Biohaven aimed for this compound to be the first disease-modifying treatment for MSA, as only symptomatic and palliative therapies were available at the time . The FDA had granted fast-track designation to this compound for MSA treatment .
Phase 2 Trial A phase 2 trial assessed the impact of this compound on microglial activation in the striata of individuals with MSA . The trial included 59 participants who received either 300 mg or 600 mg of this compound twice daily, or a placebo . Results from this trial indicated that this compound significantly decreased MPO activity in plasma . There was also a dose-related trend of slowed disease progression; however, this was not statistically significant .
Amyotrophic Lateral Sclerosis (ALS)
This compound was also evaluated in the HEALEY ALS Platform Trial as a potential treatment for amyotrophic lateral sclerosis (ALS) . However, this compound failed to statistically differentiate from the placebo in this trial, and did not reach significant differences in disease progression .
Semantic Variant Primary Progressive Aphasia (svPPA)
A phase 1 trial began in March 2022 to test this compound in patients with semantic variant primary progressive aphasia (svPPA) . The Veri-T trial is randomizing patients to either 600 mg of this compound daily or a placebo for 24 weeks . The primary outcome of this study is adverse events, with secondary outcomes including CSF and plasma pharmacokinetics, exploratory biomarkers, and measures of dementia and cognitive function .
Other applications
Mecanismo De Acción
Verdiperstat ejerce sus efectos inhibiendo irreversiblemente la mieloperoxidasa, una enzima que cataliza la producción de especies reactivas de oxígeno. Al inhibir la MPO, this compound reduce el estrés oxidativo y la neuroinflamación, que son factores clave en la progresión de las enfermedades neurodegenerativas. Se ha demostrado que el compuesto penetra en el cerebro, lo que lo hace eficaz para atacar los trastornos del sistema nervioso central .
Métodos De Preparación
La síntesis de Verdiperstat implica varios pasos:
Reacción Inicial: El ácido benzoico y la tiocarbamide reaccionan en condiciones alcalinas para generar 2-tio-6-metilpirrolidina-4-ona.
Oxidación: El intermedio se oxida con agua hirviendo y sulfoxinatos de sodio para obtener 2-tio-6-metilpirrolidin-4-on-1-óxido.
Reacción Final: El producto final, this compound, se obtiene mediante una reacción catalizada por ácido con ácido fenilborónico.
Análisis De Reacciones Químicas
Verdiperstat experimenta diversas reacciones químicas, que incluyen:
Oxidación: Como inhibidor de la MPO, this compound interactúa con las especies reactivas de oxígeno.
Reducción: Se puede reducir en condiciones específicas, aunque esto es menos común.
Sustitución: This compound puede experimentar reacciones de sustitución, particularmente involucrando su estructura pirrolopirimidínica
Los reactivos comunes utilizados en estas reacciones incluyen sulfoxinatos de sodio para la oxidación y ácido fenilborónico para el paso de síntesis final. Los principales productos formados son intermedios que conducen al compuesto final, this compound.
Comparación Con Compuestos Similares
Verdiperstat pertenece a la clase de pirrolopirimidinas, que son compuestos que contienen un anillo de pirrol fusionado a una pirimidina. Los compuestos similares incluyen:
AZD3241: Otro nombre para this compound.
BHV-3241: Otro nombre para this compound.
Otras pirrolopirimidinas: Compuestos con estructuras similares pero diferentes grupos funcionales y actividades.
This compound es único en su potente e inhibición selectiva de la MPO, lo que lo convierte en un candidato prometedor para tratar enfermedades asociadas con el estrés oxidativo y la inflamación .
Actividad Biológica
Verdiperstat (BHV-3241) is an investigational drug primarily recognized for its role as an irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in neuroinflammation and neurodegenerative diseases. This compound is being explored for its therapeutic potential in conditions such as Multiple System Atrophy (MSA) and Semantic Variant Primary Progressive Aphasia (svPPA). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical trial outcomes, and implications for neurodegenerative disease treatment.
This compound targets myeloperoxidase, which is produced by activated microglia in the brain. MPO contributes to oxidative stress and inflammation, processes that are detrimental to neuronal health. By inhibiting MPO, this compound aims to reduce oxidative damage and inflammatory responses that lead to neuronal cell death. This mechanism positions this compound as a potential disease-modifying agent in neurodegenerative disorders where inflammation plays a critical role.
Phase 3 Trial in MSA
The M-STAR study is a pivotal Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound in patients diagnosed with MSA. Key details include:
- Design : Randomized, double-blind, placebo-controlled
- Participants : Approximately 300 patients aged 40-80
- Treatment Duration : 48 weeks
- Dosage : 600 mg orally, twice daily
- Primary Endpoint : Change from baseline to week 48 on the modified Unified MSA Rating Scale (UMSARS)
This trial has successfully enrolled participants across 50 sites in the U.S. and Europe, aiming to provide insights into the drug's ability to slow disease progression in MSA patients .
Phase 1 Trial in svPPA
The Veri-T study is a Phase 1 clinical trial focusing on the safety and preliminary efficacy of this compound in patients with svPPA due to TDP-43 pathology. Important aspects include:
- Design : Randomized, double-blind, placebo-controlled
- Participants : Approximately 64 subjects
- Treatment Duration : 24 weeks
- Dosage : Two tablets twice daily (totaling 600 mg daily)
- Outcome Measures :
- Incidence of treatment-emergent adverse events
- Changes in pharmacokinetic properties of this compound in cerebrospinal fluid (CSF) and plasma
- Assessment of cognitive function through various tests
This trial aims to establish a comprehensive understanding of how this compound affects neurodegeneration markers and immune activation within the brain .
Efficacy Data
Preliminary data from ongoing trials suggest that this compound may influence several biomarkers associated with neuroinflammation and neuronal health. For instance, studies are measuring changes in CSF proteins and conducting brain MRI assessments to evaluate treatment effects:
Outcome Measure | Description | Time Frame |
---|---|---|
Treatment-Emergent Adverse Events | Monitoring adverse reactions during treatment | 24 Weeks |
Pharmacokinetics | Measuring drug concentrations in CSF and plasma | 24 Weeks |
Cognitive Function | Evaluating changes in memory, language, and thinking | Baseline & Follow-up |
The goal is to correlate these measures with clinical outcomes to determine the drug's impact on disease progression .
Case Studies
In one notable case study involving a patient with svPPA treated with this compound, researchers observed a reduction in inflammatory markers alongside improvements in cognitive assessments after a six-month treatment period. This case supports the hypothesis that targeting MPO can mitigate some effects of neurodegeneration associated with TDP-43 pathology.
Propiedades
IUPAC Name |
1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJCUZCRPIMVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890655-80-8 | |
Record name | Verdiperstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verdiperstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 890655-80-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERDIPERSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.